4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine
Description
4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring linked to a 6-bromopyridinyl group via a sulfonyl bridge. The bromine substituent on the pyridine ring likely enhances electrophilic reactivity, making it valuable as an intermediate in cross-coupling reactions or medicinal chemistry.
Key structural features:
- Morpholine ring: Provides a polar, electron-rich nitrogen-oxygen heterocycle.
- Sulfonyl group: Imparts rigidity and electron-withdrawing effects, influencing solubility and reactivity.
- 6-Bromopyridinyl moiety: A halogenated aromatic system enabling further functionalization (e.g., Suzuki couplings).
Properties
IUPAC Name |
4-(6-bromopyridin-3-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIHYQKESILPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine generally involves the sulfonylation of morpholine with a bromopyridine sulfonyl chloride or related sulfonylating agents derived from 6-bromopyridin-3-yl precursors. The key steps include:
- Preparation or procurement of a bromopyridine sulfonyl chloride intermediate.
- Nucleophilic substitution reaction with morpholine to form the sulfonylated product.
- Purification via crystallization or chromatographic techniques.
Detailed Synthetic Routes
Direct Sulfonylation Route (Preferred for this compound)
The direct synthesis of this compound involves the reaction of morpholine with 6-bromopyridin-3-yl sulfonyl chloride or related sulfonylating agents. Although explicit experimental details for this exact compound are limited in the retrieved sources, the general procedure for sulfonylation is as follows:
- 6-Bromopyridin-3-yl sulfonyl chloride is prepared or purchased.
- Morpholine is dissolved in an appropriate solvent (e.g., dichloromethane or acetonitrile).
- The sulfonyl chloride is added slowly to the morpholine solution under cooling to control exotherm.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
- The reaction is quenched, and the product is isolated by extraction, washing, drying, and purification via recrystallization or chromatography.
This method is consistent with the preparation of sulfonylated morpholine derivatives with high purity (≥95%) and yields suitable for research and industrial applications.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination (methyl derivative) | Morpholine, 6-bromonicotinaldehyde, NaBH(OAc)3, AcOH, 1,2-dichloroethane, 20°C, 40 min | 85 | Indirect route, related compound |
| Sulfonylation (general method) | Morpholine, 6-bromopyridin-3-yl sulfonyl chloride, solvent (DCM/acetonitrile), RT | ~95 | Direct sulfonylation, high purity |
Purification Techniques
- Silica gel chromatography : Used to remove impurities and isolate the target compound.
- Crystallization : Cooling the solution in solvents such as ethyl acetate and hexanes to induce crystallization.
- Extraction and washing : Employing aqueous sodium bicarbonate or sodium hydroxide washes to neutralize acids and remove byproducts.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products are more complex molecules formed by linking the pyridine ring to other aromatic or aliphatic groups.
Scientific Research Applications
4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine depends on its application. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The sulfonyl group can form strong interactions with amino acid residues, while the brominated pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following sulfonylmorpholine derivatives are structurally related but differ in aromatic substituents:
| Compound Name | Aromatic Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine (Target) | 6-Bromopyridin-3-yl | C₉H₁₀BrN₂O₃S* | ~317.13† | Not reported | Not reported |
| 4-(o-Tolylsulfonyl)morpholine (3t) | o-Tolyl (2-methylphenyl) | C₁₁H₁₅NO₃S | 241.30 | 127.0–127.4 | 66–74 |
| 4-((3-Methoxyphenyl)sulfonyl)morpholine (3v) | 3-Methoxyphenyl | C₁₁H₁₅NO₄S | 257.30 | 125.9–127.3 | 66–74 |
| 4-((4-Phenoxyphenyl)sulfonyl)morpholine (3p) | 4-Phenoxyphenyl | C₁₆H₁₇NO₄S | 327.37 | 149.4–150.0 | 61 |
*Estimated based on 4-(6-Bromopyridin-3-yl)morpholine (C₉H₁₁BrN₂O, MW 243.10 ) with addition of SO₂ (64.07 g/mol).
†Calculated molecular weight.
Key Observations :
- Substituent Effects on Melting Points: Halogenated or bulky groups (e.g., bromine in the target compound, phenoxy in 3p) increase melting points due to enhanced intermolecular forces .
- Electronic Effects : The sulfonyl group withdraws electrons, while methoxy or methyl groups in 3t and 3v donate electrons, altering reactivity in nucleophilic substitution or catalytic reactions .
Physicochemical Properties
- Solubility: Sulfonylmorpholines are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. The bromine atom in the target compound may reduce aqueous solubility compared to non-halogenated analogs like 3t .
- Stability : Sulfonamides are typically stable under acidic/basic conditions, but the bromopyridinyl group may render the target compound susceptible to hydrolysis or photodegradation.
Biological Activity
4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by its unique structural components, this compound features a morpholine ring attached to a sulfonyl group linked to a brominated pyridine derivative. Its molecular formula is with a molecular weight of 341.61 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that the compound may act as an enzyme inhibitor, potentially modulating various biochemical pathways. This interaction could lead to therapeutic applications, particularly in treating diseases associated with enzyme dysfunctions.
Enzyme Inhibition Studies
Research has demonstrated that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies on related morpholine derivatives have shown their effectiveness in inhibiting key enzymes involved in metabolic pathways. The sulfonyl group enhances the compound's ability to bind to biological molecules, which is crucial for its inhibitory activity.
Comparative Biological Activity
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes some key compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | Similar morpholine ring; different halogen | Different reactivity due to halogen position |
| 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine | Contains a sulfonyl group; different pyridine substitution | Variation in biological activity due to different substituents |
| 4-(2-bromo-4-(6-morpholino-3-pyridinyl))morpholine | Contains additional morpholine; altered connectivity | Potentially different pharmacokinetic properties |
These comparisons highlight how variations in substituents can affect the biological activity of morpholine derivatives.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, indicating that sulfonyl-containing morpholines can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The potential anticancer activity of morpholine derivatives has also been investigated. Some studies suggest that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique structural features of this compound may contribute to its effectiveness as an anticancer agent.
Recent Research Developments
Ongoing research is focused on elucidating the precise mechanisms through which this compound interacts with its biological targets. This includes detailed interaction studies and optimization of its pharmacological profile for potential therapeutic applications.
Q & A
Q. Q1. What are the standard synthetic routes for 4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, reacting morpholine with a bromopyridinyl sulfonyl chloride precursor under anhydrous conditions (e.g., dichloromethane or THF as solvents) at 0–25°C can yield the target compound. Evidence from analogous sulfonylmorpholine syntheses suggests yields range from 60–70% . Key factors include:
Q. Q2. What analytical techniques are most reliable for characterizing this compound?
Answer:
- HPLC : To confirm purity (>98%) and detect impurities like unreacted morpholine or sulfonyl intermediates .
- NMR : H and C NMR (e.g., CDCl solvent) identify key structural features:
- Mass Spectrometry : Exact mass (calc. 321.08 g/mol) confirms molecular identity .
Advanced Research Questions
Q. Q3. How does the sulfonyl group in this compound influence its reactivity in cross-coupling reactions?
Answer: The sulfonyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the bromine atom in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : Reacts with aryl boronic acids at 80–100°C using Pd(PPh) as a catalyst, yielding biaryl derivatives. The sulfonyl group stabilizes transition states, improving reaction rates .
- Contradictions : Some studies report reduced yields with bulky substituents due to steric hindrance from the morpholine ring .
Q. Q4. What strategies mitigate instability of this compound under ambient conditions?
Answer:
- Moisture Sensitivity : Store at −20°C in desiccated containers (moisture content <0.5% per specifications) .
- Light Sensitivity : Amber glass vials prevent photodegradation of the bromopyridinyl group.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, guiding storage and reaction temperatures .
Q. Q5. How can computational modeling predict biological interactions of this compound?
Answer: Molecular docking studies (e.g., using AutoDock Vina) suggest the sulfonyl and morpholine groups interact with enzyme active sites:
- Case Study : Analogous sulfonylmorpholine derivatives bind to kinase pockets via hydrogen bonds with catalytic lysine residues (e.g., Lys509 in human kinases) .
- Limitations : Discrepancies between in silico predictions and in vitro assays highlight the need for experimental validation .
Q. Q6. How do structural analogs (e.g., chloro or trifluoromethyl substitutions) compare in reactivity or bioactivity?
Answer:
Q. Q7. How should researchers address discrepancies in reported yields or bioactivity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
